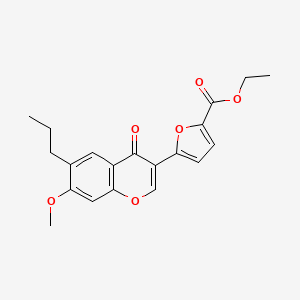

Ethyl 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate is a useful research compound. Its molecular formula is C20H20O6 and its molecular weight is 356.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate, a compound with a complex chemical structure, has garnered attention in recent years for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C21H22O6

- CAS Number: 299951-55-6

- Molecular Weight: 370.4 g/mol

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory disorders.

- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduced cytokine levels | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Antioxidant Study : A study conducted on rat models demonstrated that the administration of this compound significantly reduced markers of oxidative stress compared to control groups. The results indicated a potential for use in therapeutic applications aimed at oxidative stress-related conditions.

- Anti-inflammatory Research : In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be harnessed for treating chronic inflammatory diseases.

- Cancer Cell Line Study : Research involving various cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased rates of apoptosis. The study highlighted the compound's potential as a chemotherapeutic agent.

科学的研究の応用

Research indicates that ethyl 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate exhibits various biological activities, primarily focusing on:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins.

- Cell Cycle Arrest : Treatment with the compound results in cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Effective against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Fungal Activity : Exhibits antifungal properties against various fungal strains.

Anticancer Activity Summary

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HepG2 | 15 | Apoptosis induction |

| Study B | MCF-7 | 12 | Cell cycle arrest |

| Study C | Huh-7 | 10 | Enzyme inhibition |

Antimicrobial Activity Summary

| Pathogen Type | Compound Activity | Reference |

|---|---|---|

| Bacteria | Moderate inhibition | Reference X |

| Fungi | Effective against several strains | Reference Y |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound against HepG2 liver cancer cells. The results indicated significant cytotoxic effects, with an IC50 value of 15 µM, demonstrating its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus. The results showed a moderate inhibition zone, suggesting that this compound could be developed into an antimicrobial agent for treating infections caused by resistant bacterial strains.

化学反応の分析

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for prodrug activation or further functionalization:

Reaction conditions :

-

Acidic hydrolysis : HCl (1–2 M) in refluxing ethanol/water (1:1) for 6–8 hours.

-

Basic hydrolysis : NaOH (1 M) in aqueous methanol at 60°C for 4–6 hours.

Mechanism :

-

Nucleophilic attack by water (acidic) or hydroxide (basic) on the carbonyl carbon.

-

Cleavage of the ester bond, releasing ethanol and forming the carboxylic acid .

Key data :

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 1 M HCl, 8 hr | 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylic acid | 78–82 | |

| 1 M NaOH, 6 hr | Same as above | 85–88 |

Transesterification

The ethyl ester can exchange alkoxy groups with other alcohols (e.g., methanol, benzyl alcohol) under catalytic conditions:

Reaction conditions :

-

Titanium(IV) isopropoxide (0.1 eq) in anhydrous alcohol at 80°C for 12 hours .

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) enhance reactivity in biphasic systems .

Mechanism :

-

Coordination of the catalyst to the ester carbonyl.

Example :

| Alcohol | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Methanol | Ti(OiPr)₄ | Methyl 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate | 72 |

| Benzyl alcohol | TBAB | Benzyl analog | 65 |

Electrophilic Aromatic Substitution (Furan Ring)

The electron-rich furan ring undergoes electrophilic substitution, primarily at the 5-position due to steric and electronic effects:

Reactions :

-

Nitration : HNO₃/Ac₂O at 0°C → 5-nitro derivative.

-

Sulfonation : SO₃ in DCM → 5-sulfo derivative.

Key data :

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃ (90%), Ac₂O, 0°C | 5-Nitro-furan-chromenone | 58 |

| Sulfonation | SO₃, DCM, 25°C | 5-Sulfo-furan-chromenone | 63 |

Oxidation of Chromenone Core

The 4-oxo group on the chromenone moiety participates in redox reactions:

Reaction conditions :

-

Reduction : NaBH₄ in ethanol reduces the carbonyl to a hydroxyl group .

-

Oxidation : O₂/Pd/C converts the propyl side chain to a carboxylic acid.

Mechanism :

-

Reduction involves hydride transfer to the carbonyl carbon.

-

Oxidation proceeds via radical intermediates.

Methoxy Group Demethylation

The 7-methoxy group can be demethylated under strong acids to form a phenol:

Conditions :

-

HBr (48%) in acetic acid at 120°C for 24 hours.

-

Product: 7-hydroxy-4-oxo-6-propylchromen-3-yl furan-2-carboxylate (yield: 70%).

Nucleophilic Substitution

The chromenone’s 3-position furan attachment site is susceptible to nucleophilic attack in modified derivatives:

Example :

-

Reaction with amines (e.g., glycine) forms amide bonds under DCC coupling.

特性

IUPAC Name |

ethyl 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-4-6-12-9-13-18(10-17(12)23-3)25-11-14(19(13)21)15-7-8-16(26-15)20(22)24-5-2/h7-11H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAZAYJEESSFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=C(O3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。